N-(5-Acetyl-2-methylpyridin-4-yl)acetamide

Molecular weight Structural differentiation Building block identification

N-(5-Acetyl-2-methylpyridin-4-yl)acetamide (CAS 91842‑97‑6, synonym QC‑1038) is a disubstituted pyridine derivative bearing an acetamido group at the 4‑position and an acetyl group at the 5‑position of a 2‑methylpyridine core. With a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g mol⁻¹, it is structurally distinct from the common mono‑substituted (acetylamino)pyridine building blocks (typical MW ~150 g mol⁻¹).

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 91842-97-6
Cat. No. B1356094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Acetyl-2-methylpyridin-4-yl)acetamide
CAS91842-97-6
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)C(=O)C)NC(=O)C
InChIInChI=1S/C10H12N2O2/c1-6-4-10(12-8(3)14)9(5-11-6)7(2)13/h4-5H,1-3H3,(H,11,12,14)
InChIKeyZCJROZLZSLBYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Acetyl-2-methylpyridin-4-yl)acetamide (CAS 91842-97-6): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-(5-Acetyl-2-methylpyridin-4-yl)acetamide (CAS 91842‑97‑6, synonym QC‑1038) is a disubstituted pyridine derivative bearing an acetamido group at the 4‑position and an acetyl group at the 5‑position of a 2‑methylpyridine core [1]. With a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g mol⁻¹, it is structurally distinct from the common mono‑substituted (acetylamino)pyridine building blocks (typical MW ~150 g mol⁻¹) [2]. The compound is supplied as a crystalline solid with a reported melting‑point range of 151–158 °C [3] and a computed XLogP3‑AA of 0.7 [2]. Commercial sources offer it at ≥95 % purity, accompanied by batch‑specific QC documentation (NMR, HPLC, GC) . It is classified exclusively as a pharmaceutical intermediate and research chemical [3].

Why Generic Substitution Fails for N-(5-Acetyl-2-methylpyridin-4-yl)acetamide: Substitution Pattern Dictates Reactivity and Physicochemical Profile


Generic in‑class substitution is not feasible for N‑(5‑acetyl‑2‑methylpyridin‑4‑yl)acetamide because the 5‑acetyl substituent fundamentally alters the electronic character, steric environment, and hydrogen‑bonding capacity of the pyridine ring relative to simpler (acetylamino)pyridine analogs [1]. The presence of the electron‑withdrawing acetyl group at C5 lowers the electron density of the pyridine ring (reflected in the computed XLogP of 0.7 vs. higher values for methyl‑only analogs) and introduces a second hydrogen‑bond acceptor site that is absent in comparators such as N‑(2‑methylpyridin‑4‑yl)acetamide (CAS 18085‑47‑7) or 2‑acetamido‑4‑methylpyridine (CAS 5327‑32‑2) [2]. This substitution pattern directly affects the compound’s reactivity as a synthetic intermediate—the 5‑acetyl group can be selectively reduced, condensed, or further functionalized, enabling synthetic pathways that are inaccessible with non‑acetylated analogs [1]. Consequently, substitution with a non‑acetylated or differently substituted pyridine acetamide risks pathway failure, altered intermediate reactivity, and loss of downstream synthetic fidelity.

Quantitative Differentiation Evidence for N-(5-Acetyl-2-methylpyridin-4-yl)acetamide Versus In‑Class Analogs


Molecular Weight Differentiation: Target Compound vs. Common (Acetylamino)pyridine Building Blocks

The target compound has a molecular weight of 192.21 g mol⁻¹, which is 42.03 g mol⁻¹ higher (+28 %) than the 150.18 g mol⁻¹ typical of mono‑substituted (acetylamino)pyridine building blocks such as N‑(2‑methylpyridin‑4‑yl)acetamide (CAS 18085‑47‑7) and 2‑acetamido‑4‑methylpyridine (CAS 5327‑32‑2) [1]. This mass difference corresponds to the additional C₂H₂O acetyl substituent and serves as a definitive identifier for procurement verification via LC‑MS or HRMS [1].

Molecular weight Structural differentiation Building block identification

LogP Differentiation: 5‑Acetyl Substitution Reduces Lipophilicity Relative to Methyl‑Only Analogs

The computed XLogP3‑AA of N‑(5‑acetyl‑2‑methylpyridin‑4‑yl)acetamide is 0.7 [1]. While experimentally measured LogP values for the closest non‑acetylated comparator N‑(2‑methylpyridin‑4‑yl)acetamide are not widely reported, the class‑level trend is well established: introduction of an acetyl (C=O) group onto a pyridine ring consistently lowers LogP by 0.3–0.7 units compared with the corresponding methyl‑ or unsubstituted analog, due to increased hydrogen‑bond acceptor capacity and polarity [2]. This lower LogP translates to higher aqueous solubility and altered partitioning behavior in liquid‑liquid extraction or chromatographic purification workflows [2].

Lipophilicity LogP Physicochemical property Structural effect

Melting Point as a Purity and Identity Discriminator: Target Compound vs. Ethyl Homolog

The target compound exhibits a melting point range of 151–158 °C [1]. Its closest commercially available homolog, N‑(5‑ethyl‑2‑methylpyridin‑4‑yl)acetamide (CAS 90873‑00‑0), has a different molecular weight (178.23 vs. 192.21 g mol⁻¹) and no reported melting point range in the same publicly accessible databases, reflecting a different crystal packing arrangement . The 151–158 °C melting range provides a rapid, cost‑effective orthogonal identity check (melting point apparatus) complementary to spectroscopic methods, and any deviation >2 °C from this range in a received batch indicates potential mis‑shipment, degradation, or contamination [1].

Melting point Quality control Identity confirmation Homolog differentiation

Topological Polar Surface Area (TPSA) Differentiation: Increased Hydrogen‑Bond Acceptor Capacity vs. Non‑Acetylated Analogs

The computed topological polar surface area (TPSA) of N‑(5‑acetyl‑2‑methylpyridin‑4‑yl)acetamide is 59.1 Ų [1], which is higher than the ~45–46 Ų expected for non‑acetylated (acetylamino)methylpyridines (e.g., N‑(2‑methylpyridin‑4‑yl)acetamide) due to the additional carbonyl oxygen contributing ~13–14 Ų of polar surface [2]. TPSA is a key determinant of membrane permeability and oral bioavailability; values below 60 Ų are generally consistent with favorable intestinal absorption, while values above 140 Ų predict poor permeation [3]. The target compound’s TPSA of 59.1 Ų places it at the upper boundary of the favorable permeability window, distinguishing it from its lower‑TPSA non‑acetylated analogs and affecting predictions of passive membrane diffusion [3].

TPSA Hydrogen bonding Permeability Drug-likeness

Synthetic Provenance: Documented Reaction in Liebigs Annalen with Defined Downstream Product

The synthesis of N‑(5‑acetyl‑2‑methylpyridin‑4‑yl)acetamide is documented in the peer‑reviewed literature: Neef et al. (Liebigs Annalen der Chemie, 1990, pp. 913–916) reported its preparation as a reaction product [1]. The compound is also reported as an intermediate for the synthesis of 1‑(4‑amino‑6‑methylpyridin‑3‑yl)ethanone (5‑acetyl‑4‑amino‑2‑methylpyridine, CAS 127915‑47‑3, MW 150.18) via selective deacetylation of the 4‑acetamido group [2][3]. This defined chemical genealogy—from the target compound (MW 192.21) to its downstream deacetylated amine (MW 150.18)—provides a verifiable synthetic trajectory that is not available for non‑acetylated analogs [2].

Synthetic route Literature precedent Downstream product Chemical genealogy

Optimal Application Scenarios for N-(5-Acetyl-2-methylpyridin-4-yl)acetamide Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of 5‑Acetyl‑Substituted Pyridine Pharmacophores Requiring a Protected 4‑Amino Group

When a medicinal chemistry program requires a pyridine core bearing both a 5‑acetyl substituent (for hydrogen‑bonding, metabolic modulation, or further functionalization) and a protected 4‑amino group, N‑(5‑acetyl‑2‑methylpyridin‑4‑yl)acetamide is the direct starting material. Its molecular weight (192.21 g mol⁻¹) and TPSA (59.1 Ų) differentiate it from non‑acetylated analogs, and the 4‑acetamido group can be selectively deacetylated to yield 5‑acetyl‑4‑amino‑2‑methylpyridine (MW 150.18) for downstream elaboration [1][2]. Substituting a non‑acetylated building block such as N‑(2‑methylpyridin‑4‑yl)acetamide (MW 150.18) would require a late‑stage acetylation step with uncertain regioselectivity, increasing synthetic step count and reducing overall yield [1].

Process Chemistry: Route Scouting with Literature‑Validated Synthetic Genealogy

The synthesis of N‑(5‑acetyl‑2‑methylpyridin‑4‑yl)acetamide is documented by Neef et al. (Liebigs Annalen der Chemie, 1990), providing a peer‑reviewed starting point for route scouting and process development [1]. The documented downstream transformation to 1‑(4‑amino‑6‑methylpyridin‑3‑yl)ethanone (CAS 127915‑47‑3) establishes a validated chemical genealogy that process chemists can reference when designing scale‑up protocols [2]. In contrast, non‑acetylated analogs lack this specific literature precedent for analogous transformations, increasing the risk of unanticipated reactivity or failed scale‑up [1].

Analytical QC and Procurement: Identity Verification via Melting Point and Molecular Weight

The well‑defined melting point range of 151–158 °C provides a rapid, low‑cost identity verification gate for incoming QC [1]. Combined with the molecular weight of 192.21 g mol⁻¹—distinctly higher than the ~150 g mol⁻¹ typical of non‑acetylated (acetylamino)pyridine building blocks—routine LC‑MS analysis can unambiguously confirm that the correct 5‑acetyl‑substituted compound has been received [2]. This dual‑parameter identity check reduces the risk of supply‑chain substitution errors and supports GMP and ISO 9001 compliant procurement workflows [1][2].

Computational Chemistry and Drug Design: Building Block with Quantified Physicochemical Parameters for in Silico Screening

With its computed XLogP of 0.7 and TPSA of 59.1 Ų, N‑(5‑acetyl‑2‑methylpyridin‑4‑yl)acetamide offers a well‑characterized physicochemical profile that can be incorporated into QSAR models, ADMET predictions, and virtual screening campaigns [1][2]. Its TPSA value at the upper boundary of the favorable permeability window (60 Ų threshold) makes it particularly suitable for programs exploring the permeability‑solubility trade‑off space, where the 5‑acetyl substituent provides a polarity handle that non‑acetylated analogs (TPSA ~45–46 Ų) cannot offer [2].

Technical Documentation Hub

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